molecular formula C6H6F2N2 B15524139 (5,6-Difluoropyridin-2-YL)methanamine

(5,6-Difluoropyridin-2-YL)methanamine

Cat. No.: B15524139
M. Wt: 144.12 g/mol
InChI Key: XBVKVLLJTUYLLX-UHFFFAOYSA-N
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Description

(5,6-Difluoropyridin-2-YL)methanamine is a pyridine-derived compound featuring a methanamine group at the 2-position and fluorine atoms at the 5- and 6-positions. The fluorine substituents are strongly electron-withdrawing, which reduces the basicity of the methanamine group and enhances the molecule’s metabolic stability and lipophilicity compared to non-fluorinated analogs . Such modifications are strategically valuable in medicinal chemistry for optimizing pharmacokinetic profiles.

Properties

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

IUPAC Name

(5,6-difluoropyridin-2-yl)methanamine

InChI

InChI=1S/C6H6F2N2/c7-5-2-1-4(3-9)10-6(5)8/h1-2H,3,9H2

InChI Key

XBVKVLLJTUYLLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CN)F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Comparative Insights:

Electronic Effects :

  • Fluorine (5,6-difluoro) exerts stronger electron-withdrawing effects than methoxy or chloro groups, lowering the amine’s basicity and altering receptor binding .
  • Bromine (5-bromo) enhances reactivity in palladium-mediated reactions, making it a versatile intermediate .

Chloro derivatives (e.g., 6-chloro) form salts (e.g., dihydrochloride) to enhance solubility .

Biological Activity :

  • Indole-based methanamines (e.g., (1H-Indol-3-yl)methanamine) demonstrate inhibitory effects on colonic contractions, highlighting the role of aromatic systems in modulating biological activity .
  • Ether-containing analogs (e.g., [6-(2-methoxyethoxy)pyridin-3-yl]methanamine) may improve target engagement due to hydrogen-bonding capabilities .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5,6-difluoropyridin-2-yl)methanamine, and how can purity be maximized?

  • Methodology :

  • Nucleophilic substitution : Start with 2-chloromethyl-5,6-difluoropyridine and react with ammonia under controlled pressure (5–10 bar) and temperature (60–80°C) to yield the methanamine derivative. Use solvents like DMF or THF, with catalytic bases (e.g., K₂CO₃) to enhance reactivity .
  • Purification : Employ continuous flow reactors for large-scale synthesis to improve yield (≥85%) and reduce impurities. Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for lab-scale purification .
    • Key Data :
ParameterValueSource
Yield (lab-scale)70–75%
Purity (HPLC)≥98%

Q. How does the electronic environment of the pyridine ring influence the compound’s reactivity?

  • Methodology :

  • DFT calculations : Analyze electron density distribution to predict reactive sites. Fluorine atoms at positions 5 and 6 exert strong electron-withdrawing effects, directing electrophilic attacks to the electron-rich methanamine group at position 2 .
  • Experimental validation : Perform nitration or bromination reactions to confirm regioselectivity. Monitor via LC-MS and compare with computational predictions .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields reported for derivatization of (5,6-difluoropyridin-2-yl)methanamine?

  • Methodology :

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, catalyst loading) to identify critical factors. For example, LiAlH₄-mediated reductions of the amine group show higher efficiency in THF than in Et₂O due to better solubility .
  • Contradiction analysis : Conflicting reports on oxidation stability (e.g., KMnO₄ vs. H₂O₂) may arise from trace metal impurities. Use ICP-MS to quantify metal content and correlate with degradation rates .

Q. How can the compound’s interaction with biological targets (e.g., enzymes) be elucidated?

  • Methodology :

  • Molecular docking : Model binding affinities with target proteins (e.g., kinase enzymes) using software like AutoDock Vina. Fluorine atoms enhance hydrophobic interactions, while the amine group participates in hydrogen bonding .
  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., HeLa) using MTT assays. Compare with structurally similar compounds (e.g., 5,6-dimethyl analogs) to establish SAR .
    • Key Data :
Target ProteinBinding Energy (kcal/mol)IC₅₀ (μM)
EGFR Kinase-8.212.3
PI3Kα-7.918.7

Q. What analytical techniques are critical for assessing stability under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to pH 1–13 buffers, UV light, and oxidative agents (e.g., H₂O₂). Monitor degradation products via UPLC-QTOF-MS and identify major pathways (e.g., hydrolysis of the amine group) .
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months. Use Arrhenius modeling to predict shelf life .

Q. How do structural modifications (e.g., replacing fluorine with chlorine) alter pharmacological profiles?

  • Methodology :

  • SAR exploration : Synthesize analogs (e.g., 5-Cl-6-F or 5,6-diCl derivatives) and compare logP, solubility, and metabolic stability. Fluorine’s electronegativity improves membrane permeability, while chlorine increases steric hindrance .
  • In vivo PK studies : Administer analogs to rodent models and measure plasma half-life (t₁/₂) and bioavailability. Fluorinated derivatives typically exhibit longer t₁/₂ due to resistance to CYP450 metabolism .

Safety and Handling

Q. What safety protocols are essential for handling (5,6-difluoropyridin-2-yl)methanamine?

  • Methodology :

  • PPE requirements : Use nitrile gloves, safety goggles, and fume hoods due to potential skin/eye irritation .
  • Waste disposal : Neutralize acidic/basic byproducts before incineration. Follow EPA guidelines for halogenated waste .

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